molecular formula C9H8N2 B146618 4-Aminoquinoline CAS No. 139266-00-5

4-Aminoquinoline

Cat. No.: B146618
CAS No.: 139266-00-5
M. Wt: 144.17 g/mol
InChI Key: FQYRLEXKXQRZDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminoquinoline (CAS 578-68-7) is an essential nitrogen-containing heterocyclic scaffold and a privileged structure in medicinal chemistry. It serves as a fundamental synthetic intermediate for the development of pharmaceutical compounds, most notably as the core structure for a class of potent antimalarial agents including Chloroquine, Hydroxychloroquine, and Amodiaquine . The versatility of the this compound core also extends to other therapeutic areas; derivatives have shown significant activity as anticancer agents, antivirals, antibacterials, anti-inflammatories, and as treatments for autoimmune diseases and Alzheimer's . In research, its value is attributed to its ability to accumulate in acidic compartments such as lysosomes and the digestive vacuole of parasites . A primary mechanism of action for its antimalarial efficacy is the inhibition of hemozoin formation within the parasite, a process that is crucial for detoxifying heme released from digested hemoglobin . The structure-activity relationship (SAR) highlights the importance of the 4-amino group and the quinoline nitrogen for biological activity, often through π-π interactions and protonation events that facilitate target binding and subcellular accumulation . This product is provided as a light yellow to brown solid with a melting point of 151-155°C . It has a molecular formula of C9H8N2 and a molecular weight of 144.18 g/mol . With a purity of >98.0% (by HPLC), it is suitable for a wide range of synthetic and pharmacological applications. This product is intended for research use only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYRLEXKXQRZDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70206491
Record name 4-Aminoquinoline
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

578-68-7
Record name 4-Aminoquinoline
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Record name 4-Aminoquinoline
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Record name 4-Aminoquinoline
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Record name 4-Aminoquinoline
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Record name 4-AMINOQUINOLINE
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Scientific Research Applications

Antimalarial Applications

Mechanism of Action
4-Aminoquinoline derivatives, such as chloroquine, have been pivotal in the treatment of malaria due to their ability to inhibit heme polymerization, a crucial process for the survival of the Plasmodium parasite. The compounds interfere with the parasite's ability to detoxify heme, leading to its accumulation and subsequent toxicity.

Recent Developments
Recent studies have focused on developing new derivatives with enhanced efficacy against resistant strains of Plasmodium falciparum. For instance, two lead compounds derived from this compound exhibited IC50 values of 5.6 nM and 17.3 nM against CQ-resistant strains, significantly lower than that of chloroquine (382 nM) . These compounds also demonstrated favorable pharmacokinetic properties in animal models.

CompoundIC50 (nM)ResistancePharmacokinetics
Lead Compound 15.6YesFavorable
Lead Compound 217.3YesFavorable
Chloroquine382NoStandard

Case Study: Hybrid Compounds
Hybrid compounds combining the this compound scaffold with other heterocycles have shown promise in enhancing antimalarial activity. A recent review highlighted various hybridized derivatives that demonstrated improved effectiveness against multiple Plasmodium clones, suggesting a pathway for future drug development .

Anticancer Applications

Mechanism of Action
this compound derivatives are being investigated for their anticancer properties, particularly due to their selective cytotoxicity towards cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation through various pathways.

Recent Findings
A study synthesized 4-piperazinylquinoline-isatin hybrids that exhibited significant growth inhibition in breast cancer cells compared to non-cancerous cells. The hybrid approach allowed for increased tumor specificity and potency .

Compound TypeActivity on Cancer CellsActivity on Non-Cancer Cells
4-PiperazinylquinolineHighLow
Isatin HybridsHighModerate

Neuropharmacological Applications

Potential CNS Activity
Recent research has explored the potential of this compound-based adamantanes as central nervous system (CNS) drugs. These compounds demonstrated the ability to cross the blood-brain barrier effectively and showed inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases .

Case Study: Inhibitory Activity
In a study evaluating various derivatives, one compound displayed a tenfold preference for BChE over AChE, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease .

Comparison with Similar Compounds

Chloroquine (CQ) and Amodiaquine (AQ)

Structural Similarities: Both CQ and AQ retain the 4-aminoquinoline core. CQ has a diethylaminoethyl side chain, while AQ features a Mannich base side chain (4-[(7-chloroquinolin-4-yl)amino]-2-[(diethylamino)methyl]phenol). Functional Differences:

  • Resistance Profile : CQ resistance is linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT). AQ exhibits partial cross-resistance due to structural overlap but remains effective in some CQ-resistant regions .
  • Toxicity : AQ is associated with hepatotoxicity and agranulocytosis, limiting its clinical use. CQ has a better safety profile but is contraindicated in resistant strains .
  • Metabolism : AQ is metabolized to desethylamodiaquine, which has reduced lipid solubility and efficacy. Modifications like N-tert-butyl substitution (e.g., N-tert-butylamodiaquine) prevent dealkylation, enhancing activity against resistant strains .

Key Data :

Compound IC50 (K1 strain, μM) logD (pH 7.4) Cross-Resistance Ratio (vs. CQ)
Chloroquine 0.255 ± 0.049 4.11 1.0 (reference)
Amodiaquine 0.12–0.34 3.98 3.5–5.0
N-tert-Butylamodiaquine 0.08–0.15 4.02 1.2–1.8

This compound Hydrazones

These derivatives incorporate a hydrazone moiety linked to the 4-AQ core.
Activity Insights :

  • Methyl substituents at the 2-position enhance antimalarial activity (IC50: 0.6–49 μM) compared to bulkier phenyl groups.
  • Carboxylate groups (e.g., benzoic acid in Compound 9) abolish activity, likely due to reduced membrane permeability .
  • Hybrid molecules (e.g., 4-AQ coupled with artemisinin pharmacophores) show dual mechanisms, overcoming resistance .

Notable Example:

Compound Substituent (R') IC50 (K1 strain, μM) Selectivity Index (vs. HMEC-1)
Hydrazone 4-Fluorophenyl 0.6 >100
Hydrazone Benzoic acid >200 N/A

Isoquine and Tebuquine Analogues

Isoquine, an AQ analogue with an isoquinoline core, retains antiplasmodial activity (IC50: 10–30 nM) but reduces toxicity by avoiding reactive metabolite formation. Tebuquine derivatives, featuring elongated side chains, exhibit improved logD values (4.5–5.2) and efficacy against multidrug-resistant strains .

Structural Determinants of Activity

  • 7-Chloro Group : Essential for β-hematin inhibition and heme binding. Removal reduces antiplasmodial activity by >90% .
  • Side Chain Flexibility: Basic aminoalkyl side chains (e.g., -NH(CH2)2NEt2 in CQ) enhance vacuolar accumulation. Rigid or bulky groups impair uptake .
  • logD Optimization : Higher logD correlates with increased activity against resistant strains (e.g., K1). Adding aromatic rings elevates logD, improving efficacy .

Toxicity and Clinical Considerations

  • 4-AQ Antimalarials : Relapse rates after porphyria cutanea tarda (PCT) treatment are higher with 4-AQ regimens (35–36%) than phlebotomy (20%) .
  • Hybrid Molecules : Toxicity profiles are often superior to parent compounds. For example, 7-chloro-4-AQ hybrids show low cytotoxicity (IC50 > 100 μM against HMEC-1 cells) .

Q & A

Q. What are the common synthetic routes for 4-aminoquinoline derivatives, and how can structural purity be ensured?

Synthesis of 4-aminoquinolines typically involves nucleophilic substitution reactions, such as the reaction of 4,7-dichloroquinoline with amines in the presence of catalysts like K₂CO₃ and solvents like triethylamine. Structural confirmation relies on ¹H NMR and ¹³C NMR spectroscopy to verify substituent positions and purity . For example, compound 1 (this compound derivative) was synthesized with a 50% yield using 4,7-dichloroquinoline and p-(diethylaminomethyl)benzylamine .

Q. How do modifications at the amino group influence the antimalarial activity of 4-aminoquinolines?

Systematic amino group modifications, such as incorporating 2-imino-thiazolidin-4-one scaffolds, enhance metabolic stability without compromising lipophilicity. This "property-based design" strategy improves resistance to enzymatic dealkylation, a key factor in maintaining antimalarial efficacy . For instance, hybrid compounds (e.g., 17–20) showed predicted low toxicity and high drug-likeness scores using OSIRIS software .

Q. What analytical techniques are critical for characterizing this compound derivatives?

Nuclear magnetic resonance (¹H and ¹³C NMR) and mass spectrometry are essential for structural elucidation. For example, compound 10’s ¹H NMR spectrum revealed distinct chemical shifts at δ 7.5–8.2 ppm, confirming quinoline ring substitution patterns .

Advanced Research Questions

Q. What strategies mitigate drug resistance in this compound-based antimalarials?

Hybridization with pharmacophores like chalcones, artemisinin, or tetraoxanes disrupts parasite resistance mechanisms. For example, trioxaferroquines and isatin–this compound hybrids exhibit dual-stage antimalarial activity, with IC₅₀ values < 50 nM against chloroquine-resistant strains (e.g., K1) . Structural optimization of linker length (e.g., 2–12 carbons) further enhances targeting of parasitic heme detoxification pathways .

Q. How can QSAR models predict this compound efficacy against resistant malaria strains?

Machine learning-driven QSAR models correlate molecular descriptors (e.g., lipophilicity, electronic parameters) with antiplasmodial activity. A study on this compound derivatives validated models using NF54 (CQ-sensitive) and K1 (CQ-resistant) strains, achieving R² > 0.85 for activity prediction. Key descriptors included topological polar surface area and hydrogen bond acceptor counts .

Q. What role does the 7-chloro substituent play in this compound bioactivity?

The 7-chloro group is critical for β-hematin inhibition, a mechanism essential for antimalarial action. It stabilizes interactions with ferriprotoporphyrin IX (Fe(III)PPIX), preventing heme detoxification. Removal of this group reduces β-hematin inhibition by >90%, underscoring its non-negotiable role in antimalarial efficacy .

Q. How does linker length in this compound hybrids affect receptor subtype selectivity?

In α2-adrenergic receptor (AR) studies, homobivalent 4-aminoquinolines with 2–6 carbon linkers showed 6–24-fold selectivity for α2A-AR over α2B-AR. This selectivity arises from steric compatibility with the α2A-AR ligand-binding pocket, as confirmed by radioligand binding assays (Kᵢ = 10–100 nM) .

Q. What methodologies assess the cholinesterase inhibitory potential of this compound derivatives?

In vitro acetylcholinesterase (AChE) inhibition assays using Ellman’s method are standard. For example, this compound cores modified with N-heterocyclic side chains achieved IC₅₀ values of 0.8–2.4 µM, comparable to donepezil. Molecular docking studies further validate interactions with AChE’s catalytic anionic site .

Q. How do this compound hybrids enhance therapeutic potential beyond antimalarial activity?

Hybrids like clotrimazole–this compound conjugates exhibit dual antiparasitic and antifungal activity. For instance, these hybrids showed IC₅₀ values of 0.12 µM against Plasmodium falciparum and 1.5 µg/mL against Candida albicans, demonstrating broad-spectrum potential .

Q. What computational tools predict the drug-likeness of novel this compound derivatives?

OSIRIS Property Explorer and SwissADME are widely used. OSIRIS evaluates toxicity risks (e.g., mutagenicity, irritancy) and drug scores, while SwissADME predicts bioavailability radar plots. For example, compound 19 scored 0.72 (drug-likeness) with low hepatotoxicity risk .

Notes

  • Avoid referencing commercial databases (e.g., Sigma-Aldrich product pages).
  • Methodological rigor is prioritized, emphasizing experimental design, statistical validation (e.g., one-way ANOVA in receptor studies ), and reproducibility.
  • Contradictions in data (e.g., role of amino side chains in Fe(III)PPIX binding ) are resolved through multi-evidence synthesis.

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